3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid
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Overview
Description
3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C13H15BrO4. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom and an ethoxyethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid typically involves the following steps:
Bromination: The starting material, 2-(2-ethoxyethoxy)phenol, undergoes bromination to introduce the bromine atom at the 5-position of the phenyl ring.
Esterification: The brominated product is then esterified with ethyl bromoacetate to form the corresponding ester.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium iodide in acetone.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of the corresponding saturated acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid exerts its effects depends on its interaction with molecular targets. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar compounds include:
3-[5-bromo-2-methoxyphenyl]prop-2-enoic acid: This compound has a methoxy group instead of an ethoxyethoxy group, which may affect its reactivity and solubility.
3-[5-bromo-2-fluorophenyl]prop-2-enoic acid: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.
3-[5-bromo-2-hydroxyphenyl]prop-2-enoic acid: The hydroxy group can participate in hydrogen bonding, affecting the compound’s physical and chemical properties.
The uniqueness of 3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-2-17-7-8-18-12-5-4-11(14)9-10(12)3-6-13(15)16/h3-6,9H,2,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVYWIMANYOVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)Br)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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